4-(3-Nitrophenyl)morpholin-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-5-4-11(10)8-2-1-3-9(6-8)12(14)15/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPJPFTRGWDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 3 Nitrophenyl Morpholin 3 One and Its Fluorinated Derivatives
Intramolecular Cyclization Strategies for N-(3-Nitrophenyl)acetamide Precursors
The formation of the morpholin-3-one (B89469) ring system attached to a nitrophenyl group is frequently accomplished through intramolecular cyclization. This powerful strategy involves a precursor molecule that already contains the N-phenyl group and the atoms required for the heterocyclic ring, which are then induced to connect, forming the final cyclic structure. These reactions are a cornerstone for creating various N-aryl morpholinones. While literature extensively covers the synthesis of the 4-nitrophenyl isomer due to its role as a key intermediate in the production of pharmaceuticals like Rivaroxaban, the principles can be applied to the synthesis of the 3-nitrophenyl isomer. chemicalbook.comgoogle.com The general approach involves an N-(nitrophenyl)acetamide derivative equipped with a reactive side chain that can undergo a ring-closing reaction.
Synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one via Base-Mediated Ring Closure
A specific and well-documented example of this strategy is the synthesis of a fluorinated derivative, 4-(3-fluoro-4-nitrophenyl)morpholin-3-one. nih.gov This compound serves as an important intermediate for derivatives of the anticoagulant drug Rivaroxaban. nih.govnih.gov The synthesis is achieved through a base-mediated intramolecular ring closure of the precursor, 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide. nih.gov
The successful synthesis of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one is highly dependent on the reaction conditions. Research has identified a robust protocol utilizing potassium carbonate as the base and acetonitrile (B52724) as the solvent. nih.gov In a typical procedure, the precursor, 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide, is treated with potassium carbonate in acetonitrile and heated to facilitate the cyclization. nih.gov
The reaction mixture is heated for several hours to ensure the completion of the ring closure. nih.gov Following the reaction, the product is isolated through evaporation of the solvent, addition of water, and filtration. nih.gov The resulting solid can be further purified by recrystallization from a solvent mixture such as ethanol (B145695) and ethyl acetate (B1210297) to yield colorless single crystals. nih.gov
Table 1: Reaction Conditions for the Synthesis of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one
| Parameter | Condition | Source |
|---|---|---|
| Precursor | 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide | nih.gov |
| Base | Potassium carbonate (K₂CO₃) | nih.gov |
| Solvent | Acetonitrile (CH₃CN) | nih.gov |
| Temperature | 385 K (112 °C) | nih.gov |
| Reaction Time | 5 hours | nih.gov |
| Purification | Recrystallization from ethanol and ethyl acetate | nih.gov |
The base-mediated cyclization of 2-(2-chloroethoxy)-N-(3-fluoro-4-nitrophenyl)acetamide proceeds via an intramolecular nucleophilic substitution reaction. The process is initiated by the base, potassium carbonate, which deprotonates the nitrogen atom of the acetamide (B32628) group. This deprotonation significantly increases the nucleophilicity of the nitrogen.
The newly formed anionic nitrogen then acts as an intramolecular nucleophile, attacking the terminal carbon atom of the 2-chloroethoxy side chain. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. The nucleophilic attack results in the displacement of the chloride ion as a leaving group and the concomitant formation of a new carbon-nitrogen bond, which closes the six-membered morpholin-3-one ring. This type of intramolecular cyclization is an efficient method for constructing heterocyclic ring systems.
Challenges in Regioselective Synthesis of Unsubstituted Isomers
A significant challenge in the synthesis of 4-(3-nitrophenyl)morpholin-3-one is achieving high regioselectivity. The vast majority of published synthetic routes focus on the 4-nitro isomer, driven by its utility as a precursor for commercial drugs. google.comgoogle.com This focus has left the synthesis of the 3-nitro isomer less explored.
One common method for producing nitrophenyl morpholinones is the direct nitration of a precursor like 4-phenylmorpholin-3-one. google.com However, electrophilic nitration of a phenyl ring is governed by the directing effects of the substituents already present. The morpholinone substituent is an ortho-, para-director, meaning nitration will predominantly yield a mixture of 2-nitro and 4-nitro isomers. Isolating the desired 3-nitro isomer from such a reaction would be difficult and inefficient, making this route non-ideal for regioselective synthesis.
Therefore, to obtain the this compound isomer selectively, the synthesis must begin with a starting material where the nitro group is already in the meta position, such as 3-nitroaniline (B104315) or a related compound. The synthesis would then proceed by building the morpholinone ring onto this pre-functionalized aromatic core. While this approach guarantees the correct regiochemistry, the relative scarcity of detailed literature for this specific pathway, compared to the wealth of information on the 4-nitro isomer, highlights a challenge in terms of established and optimized protocols. The development of efficient, high-yield methods for the regioselective synthesis of the 3-nitro isomer remains an area ripe for further investigation.
Detailed Structural Characterization and Conformational Analysis of 4 3 Nitrophenyl Morpholin 3 One Derivatives
Crystallographic Investigations (e.g., for 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one)
Crystallographic studies provide definitive insights into the solid-state structure of molecules, revealing precise bond lengths, bond angles, and intermolecular interactions. The investigation of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one serves as a representative example of the detailed structural information that can be obtained for this class of compounds.
Determination of Crystal System and Space Group
The crystal structure of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one has been determined by X-ray diffraction. nih.govnih.gov The compound crystallizes in the triclinic system, which is characterized by three unequal axes and three unequal angles. The specific space group was identified as P-1. nih.gov This space group indicates a centrosymmetric crystal structure, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z).
Below is a table summarizing the crystallographic data for 4-(3-fluoro-4-nitrophenyl)morpholin-3-one. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6408 (7) |
| b (Å) | 7.3788 (10) |
| c (Å) | 10.8546 (14) |
| α (°) | 73.30 (3) |
| β (°) | 75.39 (3) |
| γ (°) | 74.30 (3) |
| Volume (ų) | 481.60 (14) |
| Z | 2 |
Assessment of Dihedral Angles between Phenyl and Nitro Groups
The relative orientation of the phenyl ring and the nitro group is another important structural parameter. The dihedral angle between the plane of the benzene (B151609) ring and the plane of the nitro group in 4-(3-fluoro-4-nitrophenyl)morpholin-3-one is 11.29 (3)°. nih.govnih.gov This relatively small angle indicates that the nitro group is only slightly twisted out of the plane of the phenyl ring, suggesting a significant degree of conjugation between the two groups.
Elucidation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs
The way molecules are arranged in a crystal is determined by intermolecular forces, primarily hydrogen bonding. In the crystal structure of 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, molecules are linked by intermolecular C—H···O hydrogen bonds. nih.govnih.gov These interactions form a chain of molecules extending along the a-axis of the crystal lattice. nih.gov In contrast, the crystal packing of 4-(4-nitrophenyl)morpholine (B78992) is stabilized by aromatic π–π stacking interactions, with a perpendicular distance of 3.7721 (8) Å between parallel phenyl rings. researchgate.net This difference in packing motifs can be attributed to the different functional groups present in the two molecules and their resulting hydrogen bonding capabilities.
Theoretical and Computational Studies Involving the 3 Nitrophenyl Moiety and Morpholine Systems
Density Functional Theory (DFT) Investigations on Reaction Mechanisms
DFT calculations provide a framework for understanding the stepwise processes in nucleophilic substitution reactions, including the formation and fate of high-energy intermediates.
Kinetic investigations into the aminolysis of substrates like bis(3-nitrophenyl) thionocarbonate with secondary alicyclic amines (e.g., morpholine (B109124), piperidine) have shown complex rate dependencies on the amine concentration. acs.org For many of these reactions, the data deviates from simple second-order kinetics, suggesting a multi-step mechanism. The proposed pathway involves the initial attack of the amine nucleophile on the electrophilic center to form a zwitterionic tetrahedral intermediate, denoted as T±. acs.org This intermediate is not typically observed directly but is inferred from the kinetic data.
Formation of the Zwitterionic Intermediate (T±): The nucleophilic amine attacks the carbonyl or thiocarbonyl carbon.
Proton Transfer to form the Anionic Intermediate (T-): A base (e.g., a second amine molecule) removes the proton from the nitrogen atom of the original nucleophile.
Expulsion of the Leaving Group: The tetrahedral intermediate collapses, expelling the nucleofuge (e.g., 3-nitrophenoxide).
DFT calculations have been employed to support this proposed mechanism. For the aminolysis of activated esters and thionocarbonates, computational models confirm that the reaction proceeds through these tetrahedral intermediates. researchgate.netresearchgate.net A study on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate confirmed that the reaction proceeds through both zwitterionic and anionic tetrahedral intermediates. researchgate.net Furthermore, a detailed computational analysis of the aminolysis of various activated esters, including 4-nitrophenyl acetate (B1210297), quantified the energy barriers associated with these stepwise pathways. researchgate.net
| Ester | Pathway | Activation Energy (kcal/mol) |
|---|---|---|
| 4-Nitrophenyl Acetate (4-NO2-Ph-Ac) | Concerted | 15.4 |
| Stepwise | 15.2 | |
| Pentafluorophenyl Acetate (PFP-Ac) | Concerted | 15.1 |
| Stepwise | 14.8 | |
| Phenyl Acetate (Ph-Ac) | Concerted | 22.5 |
| Stepwise | 22.2 |
When a substrate possesses two potential leaving groups, the product distribution is determined by the relative efficiency with which each group is expelled from the tetrahedral intermediate. This efficiency, or nucleofugality, is directly related to the activation energy barrier for the C-O bond cleavage.
A notable example is the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, which can yield either 4-cyanophenol or 3-nitrophenol (B1666305). researchgate.net Experimentally, the reaction with morpholine and aniline (B41778) results in a product ratio of approximately 1.5:1 in favor of 4-cyanophenol, indicating that the 3-nitrophenoxide is a slightly better nucleofuge than 4-cyanophenoxide in this system. researchgate.net DFT calculations were performed to model this selectivity. While gas-phase calculations predicted a ratio favoring the 3-nitrophenol product, the inclusion of explicit water molecules in a microsolvation model successfully reproduced the experimental trend. researchgate.net This highlights the critical role of the solvent in modulating leaving group efficiency.
| Computational Model | Predicted Product Ratio (4-cyanophenol : 3-nitrophenol) | Experimental Ratio |
|---|---|---|
| DFT (Gas Phase) | ~1 : 1.12 | ~1.5 : 1 |
| DFT (Microsolvation with 2 H2O) | 1.34 : 1 |
The solvent environment plays a crucial role in reactions that involve charge separation or charged intermediates. While implicit solvent models (like the Polarizable Continuum Model, PCM) are widely used, they can sometimes fail to capture the specific, short-range interactions that stabilize transition states and intermediates. acs.orgsemanticscholar.org
Microsolvation, a technique where a small number of explicit solvent molecules are included in the DFT calculation along with the continuum model, offers a more accurate picture. acs.orgmdpi.com These explicit solvent molecules can form hydrogen bonds with the charged species, providing stabilization that is critical for accurately modeling the reaction profile. As demonstrated in the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, the inclusion of just two water molecules was sufficient to reverse the predicted product selectivity to align with experimental results, correctly modeling the stabilization of the transition states for leaving group expulsion. researchgate.net Studies on other nucleophilic substitutions, such as SN2 reactions, have also shown that microsolvation significantly impacts calculated barrier heights and can modulate steric effects by providing enhanced stabilization of the transition state. acs.org
Kinetic and Thermodynamic Interpretations from Computational Data
Computational data provides a bridge between the molecular-level mechanism and the macroscopic observables of reaction kinetics and product distributions.
According to transition state theory, the rate of a chemical reaction is exponentially related to the free energy of activation (ΔG‡). DFT calculations are a powerful tool for determining the energies of reactants, intermediates, and transition states, allowing for the direct calculation of these energy barriers.
Kinetic studies on the aminolysis of thionocarbonates, such as bis(3-nitrophenyl) thionocarbonate, yield linear Brönsted-type plots (log of the rate constant vs. pKa of the nucleophile) with slopes (βnuc) around 0.2-0.3. acs.org These low βnuc values indicate a small degree of bond formation in the rate-determining transition state, which is consistent with the formation of the tetrahedral intermediate (the k1 step) being the rate-limiting part of the reaction. acs.org
Computational models directly support this interpretation. DFT-calculated activation barriers for the aminolysis of activated esters show a clear correlation with experimental reactivity. For instance, the calculated barrier for the aminolysis of phenyl acetate is significantly higher (~22 kcal/mol) than for the more reactive 4-nitrophenyl acetate (~15 kcal/mol), in agreement with observed reaction rates. researchgate.net This demonstrates that computational chemistry can quantitatively predict how substituents on the leaving group influence the reaction rate by altering the energy of the rate-determining transition state.
For reactions with multiple possible outcomes, such as competitive attack at different sites or the expulsion of different leaving groups, the product distribution is governed by kinetic control. The major product is the one formed via the pathway with the lowest-energy transition state.
DFT calculations can reliably predict these outcomes by comparing the activation energies for all competing pathways. acs.orgmdpi.com As discussed previously, the selectivity in the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate was successfully predicted by calculating the energy barriers for the expulsion of the 4-cyanophenoxide versus the 3-nitrophenoxide from the anionic tetrahedral intermediate. researchgate.net The lower calculated barrier for 4-cyanophenoxide expulsion in a microsolvated model correctly identified it as the major product. researchgate.net Broader studies have successfully developed quantitative models based on DFT-calculated intermediate stabilities and transition state energies to predict regioselectivity in a wide range of SNAr reactions. nih.govnih.gov These models demonstrate the predictive power of computational methods in understanding and forecasting the outcomes of complex organic reactions.
Implications in Pharmaceutical Chemistry and Process Development Research
Understanding the Formation and Control of 4-(3-Nitrophenyl)morpholin-3-one as an Impurity
The control of impurities is a fundamental aspect of pharmaceutical manufacturing to guarantee the quality and safety of therapeutics for patients. grace.comgrace.com Process-related impurities are by-products that can arise from incomplete or side reactions during the synthesis of an API. chemicea.com The presence of any substance other than the API is classified as an impurity, and regulatory bodies have strict guidelines for their identification, characterization, and control. grace.comsymeres.com
Investigation of By-Product Formation Pathways in Synthetic Processes
The synthesis of complex pharmaceutical molecules often involves multiple chemical transformations. thepharmajournal.com During these processes, the formation of by-products such as this compound can occur. For example, in the synthesis of the anticoagulant rivaroxaban, a key intermediate is 4-(4-aminophenyl)morpholin-3-one. google.com One synthetic route to this intermediate involves the nitration of 4-phenylmorpholin-3-one. google.com This nitration step, while targeting the para-position (position 4) of the phenyl ring, can potentially lead to the formation of the isomeric meta-substituted impurity, this compound, due to competing reactions. The conditions of the nitration reaction, such as temperature and the specific nitrating agents used, can influence the ratio of desired product to undesired isomeric by-products.
Another potential pathway for the formation of such impurities is through side reactions of starting materials or intermediates. For instance, if the synthesis starts with a substituted nitrobenzene, the precise positioning of the nitro group is critical. The use of 1-fluoro-3-nitrobenzene (B1663965) in a reaction with morpholin-3-one (B89469) would directly lead to the formation of this compound. Therefore, stringent control over the purity of starting materials is essential to prevent the introduction of precursors to isomeric impurities. grace.com
Strategies for Minimizing Isomeric Impurities in Active Pharmaceutical Ingredients
Minimizing isomeric impurities is crucial as they can have different pharmacological or toxicological profiles compared to the API. nih.gov A multi-pronged approach is necessary for effective impurity control. grace.com
Key Strategies for Impurity Control:
| Strategy | Description |
| Process Optimization | Fine-tuning reaction parameters such as temperature, pressure, pH, and reagent stoichiometry can favor the desired reaction pathway and minimize the formation of by-products. For example, controlling the temperature during a nitration reaction can be a critical process parameter to prevent the generation of excess impurities. grace.com |
| Raw Material Control | Ensuring the high purity of starting materials and reagents is a fundamental step. This involves thorough analytical testing of incoming materials to detect and quantify any potential precursors to impurities. grace.comtheasengineers.com |
| Purification Techniques | Advanced purification methods such as preparative High-Performance Liquid Chromatography (HPLC) and crystallization are employed to remove impurities from the final product. Recrystallization, in particular, can be highly effective in separating isomeric impurities. thepharmajournal.com |
| In-Process Monitoring | Utilizing analytical techniques like HPLC throughout the manufacturing process allows for the tracking of impurity formation. This enables real-time adjustments to be made to keep impurity levels within acceptable limits. grace.com |
| Impurity Fate Mapping | "Spike, purge, and fate" studies involve intentionally adding a synthesized version of the impurity to the reaction mixture to understand how effectively it is removed by the downstream process. This data is crucial for demonstrating control to regulatory agencies. grace.com |
These strategies, often implemented within a Quality by Design (QbD) framework, help ensure the final API meets the stringent purity requirements set by pharmacopeial standards. chemicea.com
Exploration of Related Morpholinone Derivatives as Synthetic Intermediates
While some morpholinone derivatives are considered impurities, the morpholinone scaffold itself is a valuable building block in medicinal chemistry. tsijournals.comresearchgate.net These structures are considered "privileged" because they appear in a wide array of biologically active compounds and approved drugs. researchgate.net
Design and Synthesis of Structural Analogs for Pharmaceutical Applications
The morpholinone core is a versatile platform for the design and synthesis of new drug candidates. tsijournals.com By modifying the chemical groups attached to the morpholinone ring, medicinal chemists can fine-tune the properties of a molecule to enhance its therapeutic effects. tianmingpharm.com For example, derivatives of the morpholinone structure are found in drugs with a broad range of activities, including antidepressants, anti-cancer agents, and antibiotics. tsijournals.comresearchgate.net
The synthesis of these structural analogs is a key area of research. For instance, catalytic enantioselective methods are being developed to create specific stereoisomers of morpholinones, which is crucial as different enantiomers of a drug can have vastly different biological activities. acs.org The ability to synthesize a variety of morpholinone derivatives allows researchers to build libraries of compounds for screening against different diseases, accelerating the drug discovery process. tianmingpharm.com
Impact on Overall Process Efficiency and Downstream Purity
The purity of these intermediates directly impacts the purity of the final API. theasengineers.commetouris.com Using a highly pure morpholinone intermediate minimizes the number of impurities that need to be removed in the final purification steps, which are often the most expensive and complex stages of manufacturing. Therefore, developing robust and scalable methods for producing high-purity intermediates is critical for both economic efficiency and ensuring the safety and quality of the final drug product. tianmingpharm.commetouris.com
Future Research Directions and Unexplored Academic Avenues for 4 3 Nitrophenyl Morpholin 3 One
Development of Novel, Highly Regioselective Synthetic Routes
The current body of scientific literature is heavily skewed towards the synthesis of 4-(4-nitrophenyl)morpholin-3-one. google.comgoogle.comchemicalbook.com This is largely driven by its role as a key building block for blockbuster drugs. Consequently, the synthesis of 4-(3-nitrophenyl)morpholin-3-one is often an unintended side reaction, a minor impurity in the production of the desired para-isomer. The development of novel, highly regioselective synthetic routes that favor the formation of the 3-nitro isomer is a paramount challenge and a significant research opportunity.
Future research should focus on exploring alternative synthetic strategies that can control the regioselectivity of the nitration reaction on the phenylmorpholin-3-one scaffold. This could involve the use of sterically hindered nitrating agents or directing groups that favor substitution at the meta position. Furthermore, investigating the coupling of 3-nitro-substituted aromatic precursors with the morpholin-3-one (B89469) moiety presents another promising avenue. Success in this area would not only provide a reliable source of this compound for further study but also contribute to a deeper understanding of electrophilic aromatic substitution reactions on complex heterocyclic systems.
In-depth Spectroscopic and Analytical Characterization for Isomer Differentiation
The ability to distinguish between the 3-nitro and 4-nitro isomers of phenylmorpholin-3-one is crucial for quality control in pharmaceutical manufacturing and for detailed chemical analysis. While basic computed properties for this compound are available from databases like PubChem, a comprehensive and comparative spectroscopic analysis is conspicuously absent from the literature. nih.gov
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.20 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem. nih.gov
Future research must prioritize the detailed spectroscopic characterization of this compound and its comparison with the 4-nitro isomer. This would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comparative ¹H and ¹³C NMR analysis would reveal distinct chemical shifts and coupling patterns for the aromatic protons and carbons of the two isomers, providing a definitive method for differentiation. pdx.eduorganicchemistrydata.orgchemistrysteps.com
Infrared (IR) Spectroscopy: While the fundamental vibrations of the nitro and morpholinone groups will be present in both isomers, subtle shifts in the stretching frequencies of the C-N and N-O bonds, influenced by the substitution pattern on the aromatic ring, could be used for identification. orgchemboulder.comlibretexts.org
Mass Spectrometry (MS): A detailed analysis of the fragmentation patterns of the two isomers under different ionization conditions could reveal unique fragment ions, allowing for their unambiguous identification, even in complex mixtures. youtube.comyoutube.com
Establishing a comprehensive spectroscopic database for these isomers is a critical and currently unmet need.
Expansion of Advanced Computational Models for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules. aps.orgresearchgate.netresearchgate.net While some computational studies have been performed on related morpholine (B109124) structures, a dedicated in-silico investigation of this compound is a significant unexplored avenue.
Future computational research should focus on:
Predicting Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data would provide a powerful validation of both the computational models and the experimental assignments.
Understanding Electronic Structure: Mapping the electron density and electrostatic potential of the molecule can provide insights into its reactivity. For example, understanding the electron density distribution on the nitro group and the aromatic ring can help in predicting its behavior in chemical reactions, such as reductions.
Modeling Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy profiles of potential synthetic routes, aiding in the design of more efficient and regioselective syntheses.
The development of robust computational models for this compound would not only complement experimental studies but also accelerate the exploration of its chemical space.
Investigation of Broader Chemical Transformations and Derivatization Strategies
The known chemistry of nitrophenylmorpholinones is largely confined to the reduction of the nitro group of the 4-nitro isomer to form 4-(4-aminophenyl)morpholin-3-one. google.com The chemical reactivity of the 3-nitro isomer remains a largely unexplored frontier.
A crucial future research direction is the investigation of a broader range of chemical transformations and derivatization strategies for this compound. This includes:
Reduction of the Nitro Group: A systematic study of the reduction of the 3-nitro group to form 4-(3-aminophenyl)morpholin-3-one (B1517619) is a logical first step. This would provide access to a new scaffold for the synthesis of novel compounds.
Derivatization of the Amino Group: The resulting 4-(3-aminophenyl)morpholin-3-one could be used as a versatile building block for the synthesis of a wide array of derivatives through reactions such as acylation, sulfonation, and diazotization. These derivatives could then be screened for potential biological activity.
Exploring Other Functional Group Transformations: Beyond the nitro group, the reactivity of the morpholinone ring itself could be explored. Reactions such as alpha-functionalization or ring-opening could lead to the synthesis of novel and structurally diverse molecules.
The exploration of the chemical reactivity of this compound holds the potential to unlock a new area of morpholine chemistry and could lead to the discovery of compounds with novel properties and applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Nitrophenyl)morpholin-3-one, and how can regioselectivity be ensured during nitration?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the morpholin-3-one scaffold and (2) introduction of the nitro group at the 3-position of the phenyl ring. A regioselective nitration reaction can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to favor para/ortho substitution patterns. Post-reaction analysis via TLC (toluene:acetone, 8:2) and recrystallization from acetone ensures purity .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., nitro group position) and morpholinone ring integrity.
- Mass Spectrometry : For molecular ion verification (expected m/z ~250.25 for C₁₂H₁₄N₂O₄).
- Melting Point Analysis : Sharp melting points (e.g., ~259°C for intermediates) indicate crystallinity .
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
- Methodological Answer : High-polarity solvents like acetone or tetrahydrofuran (THF) are preferred due to the compound’s moderate solubility. Recrystallization at low temperatures (0–5°C) minimizes co-precipitation of byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX suites provides precise bond lengths, angles, and torsion angles. For example, anisotropic displacement parameters can confirm planar nitrophenyl groups and chair conformations in the morpholinone ring. Data collection at 100 K reduces thermal motion artifacts .
Q. What strategies mitigate contradictions between computational modeling and experimental spectral data for nitro-substituted morpholinones?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD data to validate nitro group orientation.
- Vibrational Analysis : IR spectroscopy identifies key bands (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹) to cross-check computational predictions .
Q. How are this compound derivatives functionalized for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : React with aryl amines (e.g., 4-chloroaniline) under reflux in 1,4-dioxane with K₂CO₃ as a base.
- Catalytic Coupling : Suzuki-Miyaura reactions introduce heterocyclic groups to enhance bioactivity. Monitor progress via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
